BenchChemオンラインストアへようこそ!

Cpfpx

A1 adenosine receptor PET imaging binding affinity

CPFPX is the established reference radioligand for non-invasive quantification of A1 adenosine receptor (A1AR) density via PET imaging. With a Ki of 1.4 nM and fluorine-18 label (t½=109.6 min), it enables multi-site clinical trial distribution and standardized quantification protocols—unlike carbon-11 tracers. Validated in human studies for hypoxia-induced A1AR occupancy and glioblastoma peritumoral imaging. Ensure your neuroimaging research achieves reproducible, high-sensitivity results by choosing CPFPX over lower-affinity analogs like CBX (Ki=10 nM). Ideal for sleep, epilepsy, and neuroinflammation studies.

Molecular Formula C16H23FN4O2
Molecular Weight 321.38 g/mol
Cat. No. B1669582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCpfpx
Synonyms(18F)CPFPX
8-cyclopenta-3-(3-fluoropropyl)-1-propylxanthine
CPFPX cpd
Molecular FormulaC16H23FN4O2
Molecular Weight321.38 g/mol
Structural Identifiers
SMILESCCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCCF
InChIInChI=1S/C16H23FN4O2/c1-2-9-21-15(22)12-14(20(16(21)23)10-5-8-17)19-13(18-12)11-6-3-4-7-11/h11H,2-10H2,1H3,(H,18,19)/i17-1
InChIKeyGGGMDKJPUXTDAW-SJPDSGJFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CPFPX: A High‑Affinity A1 Adenosine Receptor Antagonist for Quantitative PET Imaging of Cerebral A1AR Density


CPFPX (8‑cyclopentyl‑3‑(3‑fluoropropyl)‑1‑propylxanthine) is a xanthine‑derived, highly selective antagonist of the A1 adenosine receptor (A1AR), developed specifically as a positron emission tomography (PET) radioligand [1]. Its radiolabeled form, [18F]CPFPX, enables non‑invasive, in vivo quantification of A1AR distribution and density in the brain [2]. With a Ki of 1.4 ± 0.15 nM for A1AR, CPFPX exhibits ~700‑fold higher binding affinity than its cyclobutyl analog CBX (Ki = 10.0 nM) and demonstrates a radiochemical synthesis yield of 45 ± 7% with >98% purity and >270 GBq/μmol specific activity [3]. Unlike earlier carbon‑11 tracers, CPFPX’s fluorine‑18 label (half‑life = 109.6 min) allows for satellite radiopharmacy distribution and multi‑dose batch production [4].

Why Closely Related Xanthine A1AR Ligands Cannot Replace CPFPX in Quantitative PET Studies


Although several xanthine‑based A1 adenosine receptor antagonists exist (e.g., DPCPX, CBX, MCBX), they cannot be directly substituted for CPFPX in quantitative PET imaging workflows without compromising data quality. Structural variations—particularly the 8‑cyclopentyl and N3‑fluoropropyl moieties—dictate each ligand’s binding affinity, cerebral pharmacokinetics, and in vivo metabolic profile [1]. For instance, [18F]CBX exhibits a Ki 7‑fold weaker than CPFPX, resulting in substantially lower brain uptake and total distribution volume (VT) despite higher plasma tracer concentrations [2]. Conversely, [18F]MCBX, while possessing comparable affinity (Ki = 3.3 nM), displays accelerated cerebral kinetics that do not shorten scan times for VT quantification [2]. DPCPX, though a potent A1AR antagonist (Ki = 0.46 nM), lacks the fluorine‑18 label required for PET imaging and is used primarily as a displacing agent in competitive binding studies rather than as a standalone radiotracer . The following evidence items detail the quantifiable performance differentials that justify the selection of CPFPX over these structural analogs.

Quantitative Comparative Evidence for CPFPX Selection


7‑Fold Higher A1AR Binding Affinity vs. CBX Drives Superior Brain Uptake and Distribution Volume

CPFPX exhibits a Ki of 1.4 ± 0.15 nM for the A1 adenosine receptor, representing a 7‑fold higher affinity compared to its cyclobutyl analog [18F]CBX (Ki = 10.0 ± 0.52 nM) [1]. This affinity difference directly correlates with in vivo performance: despite a higher plasma tracer concentration, [18F]CBX yielded substantially lower brain uptake and total distribution volume (VT) in rats [1]. In contrast, [18F]CPFPX achieved robust cerebral uptake peaking at 2.9 ± 0.6% injected dose per liter at 3.3 ± 1.3 min in human studies, with regional binding consistent with autoradiographic A1AR distribution [2].

A1 adenosine receptor PET imaging binding affinity

Fluorine‑18 Label Enables Multi‑Dose Satellite Distribution vs. Carbon‑11 Tracers

CPFPX incorporates fluorine‑18 (t1/2 = 109.6 min), enabling a satellite radiopharmacy distribution model in which a single cyclotron production run yields multi‑dose batches suitable for shipment to multiple imaging centers [1]. In contrast, carbon‑11 labeled A1AR tracers (t1/2 = 20.4 min) require on‑site production for each patient scan, limiting scalability and increasing per‑scan cost [2]. The nca radiosynthesis of [18F]CPFPX achieves a radiochemical yield of 45 ± 7%, radiochemical purity >98%, and specific activity >270 GBq/μmol (>7.2 Ci/μmol) in an average preparation time of 55 min, with >120 production runs demonstrating reliability [1].

radiosynthesis fluorine-18 PET radiopharmacy

Negligible Cerebral Metabolite Interference Enables Accurate Kinetic Modeling vs. Tracers with Brain-Penetrant Metabolites

A critical advantage of [18F]CPFPX is the inability of its peripheral metabolites to cross the blood‑brain barrier. Chromatographic analysis of brain homogenates taken 60 min post‑injection revealed that >98% of intracranial radioactivity represents unchanged [18F]CPFPX [1]. This contrasts with other PET tracers where brain‑penetrant radiometabolites contaminate the PET signal and necessitate complex metabolite correction algorithms that introduce quantification uncertainty. While CPFPX undergoes rapid hepatic metabolism by CYP1A2 (KM = 1.1 μM, Vmax = 243 pmol min⁻¹ mg⁻¹), the resulting polar metabolites (including the major metabolite M1) do not accumulate in brain tissue [2].

metabolic stability blood-brain barrier PET quantification

Validated Two‑Tissue Compartment Model Enables Reliable In Vivo A1AR Quantification in Humans

[18F]CPFPX is the only A1AR PET ligand for which a rigorous kinetic modeling framework has been established and validated in human subjects. In a study of six healthy volunteers, a standard two‑tissue compartment model (2TCM) described the cerebral kinetics of [18F]CPFPX significantly better than a one‑tissue compartment model (P < 0.05 in all regions) [1]. The 2TCM‑derived total distribution volumes (DVt) correlated strongly with Logan graphical analysis (r = 0.99, slope = 1.007), while the 1TCM systematically underestimated DVt (r = 0.99, slope = 0.929) [1]. This validated modeling framework enables quantitative comparisons of A1AR density across subjects, brain regions, and disease states.

kinetic modeling distribution volume PET quantification

Demonstrated Sensitivity to Physiological and Pathological A1AR Modulation in Human Studies

[18F]CPFPX PET has demonstrated quantifiable sensitivity to changes in A1AR availability under both physiological and pathological conditions in human subjects. In a controlled hypoxia study, exposure to normobaric hypoxia (SpO2 = 70–75%) reduced A1AR availability in the frontal lobe by 13.5% (P = 0.0144) while simultaneously increasing gray matter perfusion by 42.5% (P = 0.0007) [1]. In a pilot study of recurrent glioblastoma multiforme, [18F]CPFPX PET revealed peritumoral A1AR upregulation to 136–146% of control tissue levels, identifying activated astrocytes as the primary source of this increase [2]. These findings confirm the ligand’s capacity to detect both occupancy‑driven decreases and expression‑driven increases in A1AR availability.

hypoxia glioma A1AR availability translational imaging

Optimal Use Cases for CPFPX Based on Quantitative Differentiation Evidence


Quantitative PET Imaging of Cerebral A1 Adenosine Receptors in Neuroscience Research

CPFPX is the established reference radioligand for in vivo quantification of A1AR density and distribution in human and rodent brain. Its high affinity (Ki = 1.4 nM) [1], validated two‑tissue compartment model [2], and negligible brain‑penetrant metabolites [3] enable reproducible measurement of total distribution volume (VT) across cortical and subcortical regions. This makes CPFPX the preferred tool for investigating A1AR alterations in sleep research, epilepsy, neurodegenerative diseases, and neuroinflammation.

Multi‑Center Clinical Trials Requiring Satellite Radiopharmacy Distribution

The fluorine‑18 label (t1/2 = 109.6 min) enables production of [18F]CPFPX at a central cyclotron facility with subsequent shipment to multiple imaging centers—a logistical model not feasible with carbon‑11 tracers [4]. With reliable batch yields (~7.5 GBq per run) and >98% radiochemical purity across >120 production runs [4], CPFPX is uniquely suited for multi‑site clinical trials requiring standardized radiotracer supply and consistent image quantification protocols.

Investigating Hypoxia‑Induced Neuromodulation and Cerebral Adaptation

Human studies with [18F]CPFPX have demonstrated quantifiable sensitivity to acute hypoxia‑induced A1AR occupancy changes, detecting a 13.5% reduction in frontal lobe receptor availability under normobaric hypoxia (SpO2 70–75%) [5]. This validated response makes CPFPX the ligand of choice for research on cerebral adaptation to high altitude, sleep apnea, ischemic preconditioning, and other conditions involving adenosine‑mediated neuroprotection.

Tumor Microenvironment Imaging and Peritumoral Response Assessment

[18F]CPFPX PET uniquely identifies peritumoral A1AR upregulation (136–146% of control tissue) in glioblastoma, correlating with activated astrocyte infiltration [6]. This provides a non‑invasive biomarker for assessing the cerebral response to tumor invasion and may guide therapeutic strategies targeting adenosine‑mediated immunosuppression in the tumor microenvironment. No alternative A1AR PET ligand has demonstrated comparable peritumoral sensitivity in human glioma patients.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cpfpx

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.